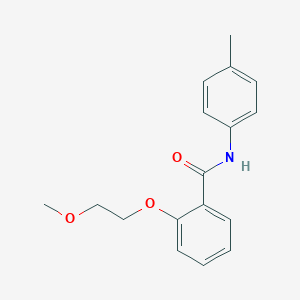![molecular formula C18H20BrNO2 B495735 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N,N-diethylacetamide](/img/structure/B495735.png)
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide is an organic compound that features a biphenyl structure with a bromine substituent and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide typically involves the following steps:
Bromination of Biphenyl: The starting material, biphenyl, undergoes bromination to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of the Biphenyl Ether: The brominated biphenyl is then reacted with a suitable phenol derivative to form the biphenyl ether. This step often involves a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the reaction of the biphenyl ether with N,N-diethylacetamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of 2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine substituent or reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds.
Aplicaciones Científicas De Investigación
2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex biphenyl derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide involves its interaction with specific molecular targets. The bromine substituent and the acetamide group play crucial roles in binding to these targets, which may include enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-bromo[1,1’-biphenyl]-4-ol: A similar compound with a hydroxyl group instead of the acetamide group.
4-bromo[1,1’-biphenyl]-2-ylamine: Another derivative with an amine group.
2-bromo[1,1’-biphenyl]-4-carboxylic acid: A compound with a carboxylic acid group.
Uniqueness
2-[(3-bromo[1,1’-biphenyl]-4-yl)oxy]-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C18H20BrNO2 |
|---|---|
Peso molecular |
362.3g/mol |
Nombre IUPAC |
2-(2-bromo-4-phenylphenoxy)-N,N-diethylacetamide |
InChI |
InChI=1S/C18H20BrNO2/c1-3-20(4-2)18(21)13-22-17-11-10-15(12-16(17)19)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3 |
Clave InChI |
BHLANEIOWUFWNO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
SMILES canónico |
CCN(CC)C(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-chlorophenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B495652.png)




![N-[4-(acetylamino)phenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B495659.png)
![2-[(2-bromobenzoyl)amino]-N-methylbenzamide](/img/structure/B495661.png)
![N-{2-[(allylamino)carbonyl]phenyl}-2-isopropoxybenzamide](/img/structure/B495666.png)


![N-[4-(2-phenylethoxy)phenyl]propanamide](/img/structure/B495669.png)
![N-[4-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B495672.png)
![4-Oxo-4-[4-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B495673.png)

